N'-(2,4-dimethylphenyl)-N-{[1-(thiophene-2-sulfonyl)pyrrolidin-2-yl]methyl}ethanediamide
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Overview
Description
N’-(2,4-dimethylphenyl)-N-{[1-(thiophene-2-sulfonyl)pyrrolidin-2-yl]methyl}ethanediamide is a synthetic organic compound that belongs to the class of amides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2,4-dimethylphenyl)-N-{[1-(thiophene-2-sulfonyl)pyrrolidin-2-yl]methyl}ethanediamide typically involves multiple steps:
Formation of the Thiophene-2-sulfonyl Group: This step involves the sulfonylation of thiophene using reagents such as sulfur trioxide or chlorosulfonic acid.
Synthesis of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving amines and aldehydes or ketones.
Coupling Reactions: The final step involves coupling the thiophene-2-sulfonyl group with the pyrrolidine ring and the 2,4-dimethylphenyl group using reagents like coupling agents (e.g., EDC, DCC) under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions may target the sulfonyl group, converting it to a thiol or sulfide.
Substitution: The compound can participate in substitution reactions, especially at the aromatic ring, where electrophilic or nucleophilic substitution can occur.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reducing Agents: Lithium aluminum hydride (LAH), sodium borohydride (NaBH4)
Substitution Reagents: Halogens, nucleophiles (e.g., amines, alcohols)
Major Products Formed
Oxidation Products: Sulfoxides, sulfones
Reduction Products: Thiols, sulfides
Substitution Products: Halogenated derivatives, alkylated or acylated compounds
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory or anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N’-(2,4-dimethylphenyl)-N-{[1-(thiophene-2-sulfonyl)pyrrolidin-2-yl]methyl}ethanediamide involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, or proteins that the compound binds to or inhibits.
Pathways Involved: The compound may modulate biochemical pathways related to inflammation, cell proliferation, or signal transduction.
Comparison with Similar Compounds
Similar Compounds
- N’-(2,4-dimethylphenyl)-N-{[1-(thiophene-2-sulfonyl)pyrrolidin-2-yl]methyl}acetamide
- N’-(2,4-dimethylphenyl)-N-{[1-(thiophene-2-sulfonyl)pyrrolidin-2-yl]methyl}propanamide
Uniqueness
N’-(2,4-dimethylphenyl)-N-{[1-(thiophene-2-sulfonyl)pyrrolidin-2-yl]methyl}ethanediamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity compared to similar compounds.
Properties
IUPAC Name |
N'-(2,4-dimethylphenyl)-N-[(1-thiophen-2-ylsulfonylpyrrolidin-2-yl)methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4S2/c1-13-7-8-16(14(2)11-13)21-19(24)18(23)20-12-15-5-3-9-22(15)28(25,26)17-6-4-10-27-17/h4,6-8,10-11,15H,3,5,9,12H2,1-2H3,(H,20,23)(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAROSIBFBXNUGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C(=O)NCC2CCCN2S(=O)(=O)C3=CC=CS3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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